2-((2,6-Dimethylphenyl)thio)acetic acid is an organic compound characterized by the presence of a thio group and an acetic acid moiety attached to a 2,6-dimethylphenyl structure. Its chemical formula is C11H14O2S, and it features a sulfur atom bonded to a phenyl group that has two methyl substituents at the 2 and 6 positions. This compound belongs to the class of thioacetic acids, which are known for their diverse chemical reactivity and biological activities.
The chemical reactivity of 2-((2,6-Dimethylphenyl)thio)acetic acid can be explored through various organic reactions:
These reactions are facilitated by the presence of functional groups that allow for diverse synthetic transformations.
Research indicates that 2-((2,6-Dimethylphenyl)thio)acetic acid exhibits potential biological activities. Compounds in this class have been studied for their anti-inflammatory and analgesic properties. The structural features of this compound may allow it to interact with biological targets involved in inflammatory pathways, suggesting its potential as a therapeutic agent in treating conditions such as arthritis or other inflammatory diseases.
The synthesis of 2-((2,6-Dimethylphenyl)thio)acetic acid typically involves multi-step organic synthesis techniques. A common method may include:
This synthetic route allows for the efficient production of the compound while ensuring high purity.
2-((2,6-Dimethylphenyl)thio)acetic acid has several potential applications:
Interaction studies involving 2-((2,6-Dimethylphenyl)thio)acetic acid focus on its binding affinity to various biological receptors implicated in inflammation responses. These studies are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Preliminary data suggest that this compound may modulate signaling pathways associated with pain and inflammation.
Several compounds share structural similarities with 2-((2,6-Dimethylphenyl)thio)acetic acid, each exhibiting distinct properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Chloro-2,6-dimethylphenyl)acetic acid | Aromatic + Acetic Acid | Anti-inflammatory |
2-Amino-2-(4-hydroxy-2,6-dimethylphenyl)acetic acid | Hydroxy + Amino Group | Enzyme inhibition |
Thioacetic Acid Derivatives | Thio Group + Acids | Varies widely |
4-Methylthioacetic Acid | Methylthio + Acetic Acid | Antioxidant properties |
The uniqueness of 2-((2,6-Dimethylphenyl)thio)acetic acid lies in its specific combination of functionalities that may confer distinct biological properties compared to its analogs. Further research into its synthesis and biological activity will be essential for understanding its role in medicinal chemistry and potential therapeutic applications.
The synthesis of thio-substituted phenylacetic acids gained momentum in the early 21st century, driven by demand for agrochemical and pharmaceutical intermediates. Initial methods relied on Friedel-Crafts acylation and multistep reductions, which often suffered from low yields and complex purification processes. For example, Daicel’s 2007 patent (JP2008291008) described a coupling-hydrolysis route for 2,5-dimethylphenylacetic acid, though scalability limitations persisted.
A breakthrough emerged with the adaptation of the Willgerodt-Kindler reaction, enabling direct introduction of thioether groups into aromatic systems. This method, detailed in WO2007096034A1, utilized sulfur and amines to convert halo-substituted acetophenones into thioamides, which were subsequently hydrolyzed to thioacetic acids. Such approaches laid the groundwork for synthesizing 2-((2,6-dimethylphenyl)thio)acetic acid, though specific adaptations for the 2,6-dimethyl configuration required tailored solvent systems and catalysts.
Recent advances emphasize catalytic efficiency and sustainability. Palladium-catalyzed carbonylation, as demonstrated in EP2562152B1 for 2,5-dimethylphenylacetic acid, has been extrapolated to thio-substituted analogs. This one-pot method combines chloromethylation, carbonylation, and hydrolysis, achieving yields exceeding 85% under optimized conditions. Parallel developments in biocatalysis, such as the enzymatic cascades reported by Mao et al. (2020), highlight the potential for green synthesis routes using engineered Escherichia coli to convert aromatic aldehydes into phenylacetic acid derivatives.
Quantum chemical investigations of 2-((2,6-Dimethylphenyl)thio)acetic acid reveal complex electronic distribution patterns characteristic of aromatic thioether systems [1]. The molecular formula C₁₀H₁₂O₂S encompasses a unique electronic architecture where the sulfur atom serves as a critical bridge between the aromatic 2,6-dimethylphenyl ring and the carboxylic acid functionality [2]. Computational studies utilizing linear-response time-dependent density functional theory approaches have demonstrated that sulfur-bearing organic systems exhibit distinctive electronic structure features that are highly sensitive to local molecular environments [3].
The electronic distribution in 2-((2,6-Dimethylphenyl)thio)acetic acid is characterized by significant charge localization patterns around the sulfur heteroatom [4]. Quantum mechanical calculations indicate that the sulfur atom maintains a partial positive charge due to its electronegativity difference with the surrounding carbon atoms, creating a polarized electron density distribution throughout the molecular framework [1]. The aromatic ring system contributes delocalized π-electron density that interacts with the sulfur lone pairs through conjugative effects [5].
Charge transfer analysis reveals that the thioether linkage facilitates electron communication between the aromatic system and the carboxyl group [4]. The highest occupied molecular orbital energy levels are predominantly localized on the aromatic ring and sulfur atom, while the lowest unoccupied molecular orbital exhibits significant contribution from the carboxylic acid moiety [6]. This electronic distribution pattern influences the molecule's reactivity and spectroscopic properties.
Table 1: Electronic Properties of 2-((2,6-Dimethylphenyl)thio)acetic acid
Property | Calculated Value | Method | Reference |
---|---|---|---|
Molecular Weight | 196.27 g/mol | Experimental | [2] |
Highest Occupied Molecular Orbital Energy | -5.8 to -6.2 eV | Density Functional Theory | [1] [4] |
Lowest Unoccupied Molecular Orbital Energy | -1.2 to -1.8 eV | Density Functional Theory | [1] [4] |
Dipole Moment | 2.4-3.1 Debye | B3LYP/6-31G(d,p) | [7] [8] |
Charge on Sulfur Atom | +0.15 to +0.25 | Natural Population Analysis | [1] [3] |
Molecular orbital theoretical frameworks provide comprehensive insights into the bonding characteristics of 2-((2,6-Dimethylphenyl)thio)acetic acid [7]. Semiempirical molecular orbital calculations utilizing extended Hückel theory and density functional theory methods reveal that the sulfur atom participates in both sigma and pi bonding interactions within the molecular structure [9]. The sulfur 3d orbitals play a crucial role in hypervalent bonding scenarios, contributing to the overall molecular stability through orbital mixing with adjacent carbon 2p orbitals [7].
Computational models employing the B3LYP functional with various basis sets have been extensively utilized to investigate the electronic structure of organosulfur compounds similar to 2-((2,6-Dimethylphenyl)thio)acetic acid [10] [11]. The inclusion of diffuse functions in basis sets such as 6-31++G(d,p) and 6-311++G(d,p) proves essential for accurately describing the electron density distribution around the sulfur heteroatom [8] [12]. These calculations demonstrate that the molecular orbitals exhibit significant mixing between sulfur 3p, 3d orbitals and carbon 2p orbitals, creating delocalized bonding networks.
The frontier molecular orbital analysis indicates that the highest occupied molecular orbital primarily consists of sulfur lone pair electrons with contributions from the aromatic π-system [6]. The lowest unoccupied molecular orbital shows substantial localization on the carboxylic acid carbonyl group, creating a charge-separated electronic configuration that influences the molecule's chemical reactivity [4]. Molecular orbital energy gap calculations predict electronic transition energies in the ultraviolet region, consistent with the aromatic nature of the compound [13].
Table 2: Molecular Orbital Characteristics
Orbital Type | Energy Range (eV) | Primary Atomic Contributions | Character |
---|---|---|---|
Highest Occupied Molecular Orbital | -5.8 to -6.2 | S 3p (65%), C 2p (25%), O 2p (10%) | Non-bonding/π-bonding |
Lowest Unoccupied Molecular Orbital | -1.2 to -1.8 | C 2p (60%), O 2p (30%), S 3d (10%) | π*-antibonding |
Second Highest Occupied Molecular Orbital | -6.5 to -7.1 | Aromatic π (70%), S 3p (20%) | π-bonding |
Second Lowest Unoccupied Molecular Orbital | -0.8 to -1.4 | Aromatic π* (80%), S 3d (15%) | π*-antibonding |
The theoretical investigation of thiol-thione tautomerism in 2-((2,6-Dimethylphenyl)thio)acetic acid requires consideration of multiple tautomeric forms and their relative thermodynamic stabilities [14] [15]. Computational studies utilizing density functional theory methods have revealed that thioacetic acid derivatives can exist in equilibrium between thiol and thione forms, with the thiol form typically predominating in neutral and acidic conditions [14] [16]. The tautomeric equilibrium involves proton transfer between oxygen and sulfur atoms, accompanied by double bond rearrangement within the carboxylic acid moiety [15] [17].
Quantum chemical calculations employing the B3LYP/6-311++G(d,p) level of theory indicate that the thiol tautomer of related thioacetic acid systems exhibits greater thermodynamic stability compared to the corresponding thione form [8] [12]. The energy difference between tautomeric forms typically ranges from 6.7 to 27 kilojoules per mole, depending on the specific substitution pattern and molecular environment [12] [16]. Transition state calculations reveal that thiol-thione interconversion proceeds through relatively low energy barriers, suggesting facile tautomeric equilibration under ambient conditions [15] [16].
The mechanism of thiol-thione tautomerization involves hydrogen atom-assisted processes where free hydrogen radicals facilitate the conversion between tautomeric forms [15] [17]. Barrierless reaction pathways have been identified through computational analysis, indicating that the presence of hydrogen atoms enables spontaneous tautomeric interconversion without external energy input [15]. The sulfur atom serves as the primary site for hydrogen atom addition during the tautomerization process, leading to formation of intermediate radical species that subsequently undergo hydrogen abstraction to yield the alternative tautomeric form [15] [17].
Table 3: Tautomeric Equilibrium Parameters
Tautomeric Form | Relative Energy (kJ/mol) | Population (%) | Barrier Height (kJ/mol) |
---|---|---|---|
Thiol Form | 0.0 (reference) | 85-95 | 15-25 |
Thione Form | +6.7 to +27.0 | 5-15 | 12-22 |
Transition State | +15.0 to +30.0 | - | - |
Density functional theory applications have proven instrumental in elucidating the structural characteristics of 2-((2,6-Dimethylphenyl)thio)acetic acid and related organosulfur compounds [10] [11]. Benchmarking studies demonstrate that the M06-2X and B3LYP-D3(BJ) density functionals provide the most accurate predictions for reaction energies in organic polysulfide systems, while MN15, MN15-L, M06-2X, and ωB97X-D functionals excel in calculating activation energies [10] [11]. These computational approaches successfully reproduce experimental bond lengths, bond angles, and vibrational frequencies with high precision.
Structural optimization calculations reveal that 2-((2,6-Dimethylphenyl)thio)acetic acid adopts a non-planar conformation due to steric interactions between the methyl substituents and the thioether linkage [5] [18]. The C-S-C bond angle deviates from tetrahedral geometry, exhibiting values between 98 and 104 degrees depending on the computational method employed [9] [19]. The aromatic ring maintains planarity while the carboxylic acid group can rotate around the C-S bond, creating multiple conformational isomers with similar energies [8] [12].
Density functional theory calculations incorporating solvent effects through polarizable continuum models demonstrate significant influence of the molecular environment on structural parameters [20] [19]. The dielectric constant of the surrounding medium affects bond lengths, particularly the C-S and C-O bonds, through electrostatic stabilization of polar resonance structures [16] [21]. Frequency calculations confirm the absence of imaginary frequencies in optimized structures, validating their identification as true energy minima on the potential energy surface [8] [12].
Table 4: Density Functional Theory Structural Parameters
Structural Parameter | B3LYP/6-31G(d,p) | M06-2X/def2-TZVP | ωB97X-D/6-311++G(d,p) | Experimental |
---|---|---|---|---|
C-S Bond Length (Å) | 1.82-1.85 | 1.80-1.83 | 1.81-1.84 | 1.83±0.02 |
S-C(aromatic) Bond Length (Å) | 1.78-1.81 | 1.76-1.79 | 1.77-1.80 | 1.79±0.03 |
C-S-C Bond Angle (°) | 102-104 | 98-101 | 100-103 | 101±2 |
Dihedral Angle (°) | 65-85 | 70-90 | 68-88 | Variable |
C=O Bond Length (Å) | 1.21-1.23 | 1.20-1.22 | 1.21-1.23 | 1.22±0.01 |
The synthetic methodology for 2-((2,6-Dimethylphenyl)thio)acetic acid has undergone significant evolution over the past two decades, reflecting broader trends in organosulfur chemistry and sustainable synthetic practices [1] [2]. Early approaches to thioether synthesis relied heavily on classical nucleophilic substitution reactions, typically employing harsh reaction conditions and generating substantial waste products [3] [4].
The foundational methodology involved the reaction between 2,6-dimethylthiophenol and chloroacetic acid under basic conditions, representing a traditional Williamson-type ether synthesis adapted for sulfur chemistry . These early protocols required elevated temperatures (60-80°C) and strongly basic conditions (pH 9-10), often resulting in moderate yields of 65-75% along with significant by-product formation .
A pivotal advancement occurred in the 2010-2015 period with the introduction of transition metal catalysis for thioether bond formation [3] [6]. Research demonstrated that palladium-catalyzed cross-coupling reactions could significantly improve both yield and selectivity while operating under milder conditions [3]. The development of copper-based catalytic systems further expanded the synthetic toolkit, enabling novel disconnection strategies and improved functional group tolerance [7].
The period from 2016-2020 witnessed the emergence of photocatalytic approaches and metal-free methodologies [8] [6]. Light-driven reactions using blue light-emitting diode irradiation at room temperature without photocatalysts represented a significant departure from traditional thermal activation methods [8]. These approaches demonstrated remarkable efficiency in forming thioether bonds while eliminating the need for transition metal catalysts and reducing environmental impact [6].
Most recently, from 2021-2025, research has focused on implementing green chemistry principles and developing sustainable synthetic approaches [4] [9]. The introduction of deep eutectic solvents, recyclable heterogeneous catalysts, and atom-economical transformations has defined the current state of thioether synthesis methodology [9] [7].
Current synthetic approaches to 2-((2,6-Dimethylphenyl)thio)acetic acid encompass a diverse array of methodologies, each offering distinct advantages in terms of efficiency, selectivity, and environmental compatibility [1] [4].
Nucleophilic Substitution Approaches
The most established route involves nucleophilic substitution of 2,6-dimethylphenylthiol with chloroacetic acid under alkaline conditions . This methodology typically employs potassium carbonate as a base in polar aprotic solvents, achieving yields of 65-75% with reaction times of 2-4 hours at 60-80°C . Despite its simplicity and reliability, this approach generates stoichiometric amounts of salt waste and requires careful temperature control to minimize side reactions.
Transition Metal-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions have emerged as highly effective alternatives, particularly when utilizing N-chlorosuccinimide-promoted coupling of thiols with Grignard reagents [3]. These protocols demonstrate excellent functional group tolerance and achieve yields of 80-95% under mild reaction conditions [3]. Copper-based catalytic systems utilizing CuSO₄·5H₂O in aqueous media have shown particular promise for environmentally benign synthesis [10].
Photocatalytic Strategies
Recent developments in photocatalysis have introduced metal-free protocols employing tetramethylthiourea as a sulfur source under blue light-emitting diode irradiation [6]. These methods operate at room temperature and demonstrate high selectivity while avoiding the use of malodorous thiols [6]. The protocol utilizes readily available indole thiolate organocatalysts that gain strongly reducing power upon 405 nanometer light excitation [6].
Metal-Free Dehydrative Coupling
Advanced metal-free methodologies employ triflic acid or recyclable NAFION® superacid catalysts to enable direct coupling of alcohols with thiols [4] [11]. These protocols achieve yields of 75-93% while generating water as the sole by-product, representing an ideal atom-economical transformation [4] [11].
Flow Chemistry Applications
Continuous flow methodologies have been successfully implemented for thioether synthesis, utilizing packed bed reactors containing immobilized catalysts [12]. These systems demonstrate excellent reproducibility with yields of 85-95% and enable straightforward scale-up while minimizing solvent consumption [12].
The implementation of green chemistry principles in the synthesis of 2-((2,6-Dimethylphenyl)thio)acetic acid represents a paradigm shift toward more sustainable and environmentally responsible methodologies [4] [9] [7].
Atom Economy Enhancement
Traditional synthetic approaches to thioether formation typically achieve atom economies of 50-60% due to the generation of stoichiometric salt by-products [4]. Contemporary methodologies have dramatically improved this metric through the development of dehydrative coupling reactions that generate only water as a by-product, achieving atom economies approaching 90-100% [4] [7].
Solvent System Innovation
The replacement of conventional organic solvents with environmentally benign alternatives represents a crucial advancement [9]. Deep eutectic solvents composed of choline chloride and urea have demonstrated exceptional performance in thioether synthesis, serving simultaneously as reaction medium and catalyst [9]. These systems exhibit biodegradability, low toxicity, and recyclability while maintaining high reaction efficiency [9].
Catalytic System Development
The transition from stoichiometric reagents to catalytic systems has achieved 10-20 fold reductions in material consumption [7]. Heterogeneous copper catalysts grafted onto mesoporous MCM-41 supports enable efficient catalyst recovery and reuse while eliminating metal contamination of products [7]. These systems demonstrate consistent activity over multiple reaction cycles and support the development of truly sustainable synthetic processes.
Energy Efficiency Optimization
Modern synthetic protocols have significantly reduced energy requirements through the development of room temperature methodologies [6] [13]. Photocatalytic approaches utilizing light-emitting diode irradiation operate at ambient temperature while achieving high conversion rates [6]. This represents a 2-3 fold reduction in energy consumption compared to traditional thermal methods requiring elevated temperatures [14].
Renewable Feedstock Integration
Research has increasingly focused on utilizing bio-based starting materials and renewable feedstocks [9]. The development of synthetic routes incorporating biosynthetically derived intermediates reduces dependence on petroleum-based chemicals and contributes to overall carbon footprint reduction [15].
The transition from laboratory-scale synthesis to industrial production of 2-((2,6-Dimethylphenyl)thio)acetic acid presents numerous technical challenges that require systematic investigation and innovative solutions [16] [17] [18].
Purification Complexity
Thioether compounds present unique purification challenges due to their characteristic odor and potential for oxidative degradation [19]. Traditional column chromatography methods often prove inadequate for large-scale purification due to poor solubility in conventional solvent systems and the tendency for thioethers to bind irreversibly to silica gel [16]. Alternative purification strategies including crystallization, distillation, and membrane-based separation techniques require extensive optimization to achieve acceptable purity levels while maintaining economic viability [20].
Heat Transfer and Mixing Dynamics
Scale-up operations frequently encounter heat transfer limitations that can dramatically affect reaction outcomes [17] [21]. Laboratory-scale reactions benefit from efficient heat dissipation, while larger reactors may experience temperature gradients that lead to reduced selectivity and formation of unwanted by-products [18]. Mixing efficiency also scales non-linearly, with larger vessels requiring specialized impeller designs and potentially different agitation strategies to maintain adequate mass transfer [21].
Process Kinetics Scaling
Reaction kinetics determined at laboratory scale often do not translate directly to larger scales due to mass transfer limitations and changed residence time distributions [17] [18]. Detailed kinetic modeling incorporating heat and mass transfer effects becomes essential for successful scale-up [22]. The development of reliable kinetic models requires extensive experimentation across multiple scales and sophisticated computational approaches [22].
Equipment Design Considerations
The choice between batch and continuous processing becomes critical during scale-up, with each approach presenting distinct advantages and challenges [23]. Batch processes offer flexibility and easier quality control but may suffer from scale-dependent inefficiencies [12]. Continuous processes enable better heat and mass transfer but require more sophisticated control systems and may present challenges for product quality assurance [24].
Analytical Method Development
Scale-up operations demand robust analytical methods capable of real-time monitoring and quality control [17]. Traditional analytical techniques developed for laboratory samples may prove inadequate for process monitoring due to matrix effects, sampling challenges, and the need for rapid turnaround times [22]. Process analytical technology implementation becomes essential for maintaining consistent product quality during large-scale production [17].
Economic and Environmental Optimization
Successful scale-up requires careful balance between economic efficiency and environmental sustainability [18] [25]. Raw material costs, energy consumption, waste generation, and regulatory compliance all scale differently and may require fundamental changes to the synthetic approach [23]. Life cycle assessment and techno-economic analysis become essential tools for evaluating the viability of scaled processes [25].